2,3-Dimethylhydroquinone

Catalog No.
S604598
CAS No.
608-43-5
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylhydroquinone

CAS Number

608-43-5

Product Name

2,3-Dimethylhydroquinone

IUPAC Name

2,3-dimethylbenzene-1,4-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3

InChI Key

BXJGUBZTZWCMEX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)O)O

Solubility

Slightly soluble in water
soluble (in ethanol)

Synonyms

2,3-Dimethyl-1,4-benzenediol; 2,3-Dimethyl-hydroquinone; 1,4-Dihydroxy-2,3-dimethylbenzene; 2,3-Dimethyl-p-hydroquinone; 2,3-Dimethylhydroquinone; 4-Hydroxy-2,3-Dimethylphenol; NSC 108080; o-Xylene-3,6-diol; o-Xylohydroquinone

Canonical SMILES

CC1=C(C=CC(=C1C)O)O

DMHQ is a white crystalline solid with the chemical formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol []. It is a derivative of hydroquinone, a common photographic developer, with two methyl groups attached at the 2nd and 3rd positions of the benzene ring []. Limited information is available on its natural occurrence, but it can be synthesized in the lab (details in Chemical Reactions Analysis section). Due to its relatively recent exploration, research on its specific role in scientific fields is ongoing.


Molecular Structure Analysis

DMHQ possesses a benzene ring with hydroxyl groups (OH) attached at the 1st and 4th positions and methyl groups (CH₃) at the 2nd and 3rd positions []. The presence of two hydroxyl groups makes it a dihydophenol. The methyl groups are electron-donating substituents, meaning they increase the electron density on the benzene ring []. This can influence the reactivity of the molecule compared to unsubstituted hydroquinone.

2,3-Dimethylhydroquinone (2,3-DMHQ) is an organic compound with the chemical formula C₈H₁₀O₂. While its natural occurrence has been documented in the flower Paeonia lactiflora [], most research on 2,3-DMHQ focuses on its properties and potential applications in chemistry and material science.

Electrochemical Properties

Several studies have explored the electrochemical behavior of 2,3-DMHQ. One investigation examined its oxidation in the presence of 1,3-dicarbonyl compounds. The study revealed that 2,3-DMHQ undergoes an electrochemically controlled oxidation process. Another study investigated the interaction of 2,3-DMHQ with palladium electrode surfaces. This research employed techniques like thin-layer electrochemistry and density functional theory to understand the adsorption process.

Potential Applications

  • Antioxidant Activity

    Some studies have investigated the potential antioxidant properties of substituted p-hydroquinones, which includes 2,3-DMHQ. These studies suggest that 2,3-DMHQ might have the ability to inhibit lipid peroxidation, a process associated with cellular damage. However, further research is needed to confirm its efficacy and potential applications.

  • Organic Synthesis

    ,3-DMHQ can be used as a starting material for the synthesis of other organic compounds. For instance, a study explored the synthesis of benzofuran-5-ols, which are a class of heterocyclic compounds with potential biological activities, using 2,3-DMHQ as a precursor.

Physical Description

White crystals

XLogP3

1.2

UNII

F0L7HG609J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1321-28-4
608-43-5

Wikipedia

2,3-dimethylhydroquinone

General Manufacturing Information

1,4-Benzenediol, dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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